2-(Benzo[d]thiazol-5-yl)propan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H12N2S/c1-7(5-11)8-2-3-10-9(4-8)12-6-13-10/h2-4,6-7H,5,11H2,1H3 |
InChI Key |
NORZBYLVWQJGNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)SC=N2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Benzo D Thiazol 5 Yl Propan 1 Amine
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-(Benzo[d]thiazol-5-yl)propan-1-amine, two primary strategic disconnections can be envisioned, leading to either linear or convergent synthetic plans.
The primary synthons—idealized fragments resulting from a disconnection—for the target molecule depend on the chosen bond cleavage strategy.
Strategy A: Disconnection of the Thiazole (B1198619) Ring: This approach involves breaking the C-S and C-N bonds of the thiazole ring. This maintains the integrity of the substituted benzene (B151609) ring and points to a linear synthesis. The key synthon is a 1,2,4-trisubstituted benzene ring containing the amine, thiol, and the propan-1-amine side chain (or its precursor).
Strategy B: Disconnection of the Arene-Side Chain Bond: This strategy cleaves the C-C bond between the C5 position of the benzothiazole (B30560) ring and the propan-1-amine side chain. This suggests a convergent approach where the benzothiazole core and the side chain are prepared separately before being joined.
The following table outlines the key synthons derived from these strategies.
| Strategy | Disconnection Point | Benzo[d]thiazole Synthon | Propan-1-amine Synthon |
| A (Linear) | Thiazole Ring C-S/C-N Bonds | Not applicable as a separate unit | Synthon integrated into the benzene precursor |
| B (Convergent) | C5-C(propyl) Bond | Benzo[d]thiazol-5-yl cation or radical | 2-Propyl-1-amine anion or radical |
Synthons are theoretical constructs; in practice, chemists use their corresponding chemical equivalents, known as precursors or reagents. The choice of precursor is critical for a successful synthesis.
For Strategy A (Linear) , the synthesis would begin with a benzene ring already bearing a precursor to the propan-1-amine side chain. A plausible precursor would be 4-amino-3-mercaptopropiophenone. The ketone group can be converted to the amine via reductive amination.
For Strategy B (Convergent) , a functionalized benzothiazole is required. A common precursor is a 5-halobenzo[d]thiazole (e.g., 5-bromobenzo[d]thiazole), which can participate in cross-coupling reactions. The propan-1-amine side chain could be introduced using an organometallic reagent, such as an organoboron or organozinc compound, bearing a protected amine group.
The table below details potential precursors for each synthetic strategy.
| Strategy | Precursor for Benzo[d]thiazole Moiety | Precursor for Propan-1-amine Moiety |
| A (Linear) | 4-Propanoyl-2-nitroaniline | Integrated as a propanoyl group, later converted to amine |
| B (Convergent) | 5-Bromobenzo[d]thiazole or 5-Boronic acid pinacol (B44631) ester of Benzo[d]thiazole | 2-(tert-Butoxycarbonylamino)propylzinc chloride |
Development of Novel Synthetic Pathways for the Chemical Compound
A linear synthesis builds the molecule in a step-by-step fashion from a single starting material. A hypothetical linear route to this compound could start from 4-chloro-3-nitropropiophenone.
The key steps would involve:
Introduction of the Thiol Group: Nucleophilic aromatic substitution of the chloride with a sulfur source like sodium sulfide (B99878) to form a disulfide, which is then reduced to a thiol.
Formation of the Thiazole Ring: Reduction of the nitro group to an amine, creating a 2-aminothiophenol (B119425) derivative. This intermediate can then be cyclized. Conventional techniques for producing benzothiazoles typically involve the condensation of 2-aminothiophenols with reagents like acids, aldehydes, or acyl chlorides. researchgate.netunife.it
Elaboration of the Side Chain: The ketone on the side chain can be converted to the target primary amine via reductive amination, using an ammonia (B1221849) source and a reducing agent like sodium cyanoborohydride.
This approach requires careful control of chemoselectivity due to the multiple reactive functional groups present in the intermediates.
A plausible convergent strategy for this compound would involve:
Synthesis of a Functionalized Benzothiazole: Preparation of 5-bromobenzo[d]thiazole. This can be achieved by the cyclization of 4-bromo-2-aminothiophenol.
Synthesis of the Side-Chain Component: Preparation of a suitable organometallic reagent, such as (2-(N-Boc-amino)propyl)zinc bromide from the corresponding bromo-precursor. The amine is protected (e.g., with a Boc group) to prevent side reactions.
Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction (e.g., Negishi coupling) between 5-bromobenzo[d]thiazole and the organozinc reagent to form the C-C bond.
Deprotection: Removal of the Boc protecting group from the amine using acidic conditions to yield the final product.
This strategy allows for greater flexibility and modularity, as different side chains or substituted benzothiazoles can be readily prepared and combined.
A detailed multi-step synthesis plan, based on the convergent strategy, highlights the specific reactions and conditions required. Optimization of each step is crucial for maximizing yield and purity. mdpi.com
The following table outlines a potential multi-step convergent synthesis.
| Step | Reaction | Key Reagents and Conditions | Purpose | Optimization Notes |
| 1 | Thiazole Formation | 4-Bromo-2-aminothiophenol, Formic acid, Reflux | Construction of the 5-bromobenzo[d]thiazole core | Alternative cyclization agents like aldehydes or acyl chlorides can be used. unife.it Catalysts such as SnP₂O₇ can increase yields and reduce reaction times. mdpi.com |
| 2 | Side-Chain Preparation | 1-Bromo-2-aminopropane, Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base | Protection of the amine group on the side-chain precursor | Selection of the base (e.g., triethylamine, DIPEA) can influence reaction efficiency. |
| 3 | Organometallic Formation | N-Boc-1-bromo-2-aminopropane, Activated Zinc | Preparation of the organozinc reagent for cross-coupling | Ensuring the zinc is sufficiently activated is critical for high yield. |
| 4 | Negishi Cross-Coupling | 5-Bromobenzo[d]thiazole, Organozinc reagent, Pd catalyst (e.g., Pd(PPh₃)₄), THF | C-C bond formation between the core and side chain | Catalyst loading, choice of ligand, temperature, and reaction time are key parameters for optimization to maximize yield and minimize side products. |
| 5 | Deprotection | Boc-protected intermediate, Trifluoroacetic acid (TFA) or HCl in Dioxane | Removal of the Boc protecting group to reveal the primary amine | Reaction time and temperature must be controlled to prevent degradation of the product. |
Optimization efforts would focus on catalyst screening for the cross-coupling step, as palladium ligand choice can significantly impact reactivity and yield. Furthermore, reaction conditions such as solvent, temperature, and base in the thiazole formation and deprotection steps would be fine-tuned to ensure high conversion and minimize the formation of impurities. mdpi.com
Stereoselective Synthesis of Enantiopure this compound
The synthesis of single-enantiomer chiral amines is a significant area of organic chemistry, driven by the fact that the biological activity of chiral molecules often resides in only one of their enantiomeric forms. yale.edu For a molecule like this compound, which contains a stereocenter at the second carbon of the propane (B168953) chain, controlling the three-dimensional arrangement of the substituents is paramount. Methodologies to achieve this include the use of chiral auxiliaries, which temporarily impart chirality to a prochiral substrate, and asymmetric catalysis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. researchgate.netrsc.org
Chiral auxiliaries are reusable chemical compounds that are temporarily incorporated into a synthetic route to guide a reaction towards a specific stereochemical outcome. wikipedia.orgresearchgate.net In the context of synthesizing enantiopure this compound, a chiral auxiliary can be attached to a precursor molecule to direct the diastereoselective formation of the chiral center.
One established strategy involves the use of pseudoephedrine as a chiral auxiliary. nih.gov A precursor such as 2-(benzo[d]thiazol-5-yl)acetic acid could be coupled with (1S,2S)-pseudoephedrine to form a chiral amide. Deprotonation of the α-carbon followed by methylation would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Subsequent removal of the auxiliary by hydrolysis or reduction would yield the enantiomerically enriched 2-(benzo[d]thiazol-5-yl)propanoic acid or the corresponding alcohol, which can then be converted to the desired amine. nih.govresearchgate.netnih.gov
Another powerful class of chiral auxiliaries are the Evans oxazolidinones. researchgate.net An N-acyloxazolidinone, formed from 2-(benzo[d]thiazol-5-yl)acetic acid and a chiral oxazolidinone, can be selectively alkylated at the α-position in a highly diastereoselective manner. Cleavage of the auxiliary then releases the chiral acid, a direct precursor to the target amine.
Catalytic asymmetric amination represents an alternative, more atom-economical approach. nih.gov Although direct asymmetric amination to form the target compound is challenging, related transformations are well-documented. For instance, the asymmetric reduction of a precursor imine, C₆H₄(N)SCR-C(CH₃)=NH, using a chiral catalyst can produce the chiral amine with high enantiomeric excess. Catalytic systems for such reductions often employ transition metals like ruthenium, rhodium, or iridium complexed with chiral ligands. nih.gov
Below is a table summarizing common chiral auxiliaries applicable to this type of synthesis.
| Chiral Auxiliary | Class | Typical Application | Cleavage Condition |
| (1S,2S)-Pseudoephedrine | Amino Alcohol | Asymmetric alkylation of amides | Acidic or basic hydrolysis |
| (4R,5S)-4-Methyl-5-phenyloxazolidinone | Oxazolidinone (Evans Auxiliary) | Asymmetric alkylation, aldol (B89426) reactions | Hydrolysis (acid/base), Reductive cleavage (LiBH₄) |
| (R)-tert-Butanesulfinamide | Sulfinamide (Ellman's Auxiliary) | Asymmetric synthesis of amines via imine addition | Mild acid treatment |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine | Diamine (SAMP/RAMP) | Asymmetric alkylation of ketone/aldehyde hydrazones | Ozonolysis |
This interactive table summarizes key chiral auxiliaries and their applications in asymmetric synthesis.
Constructing the chiral propan-1-amine fragment with high enantiopurity is the central challenge. Asymmetric hydrovinylation of a vinylbenzothiazole precursor offers a potential route. This reaction, catalyzed by a chiral nickel or palladium complex, adds ethylene (B1197577) and hydrogen across the vinyl group to create the desired 2-arylpropane structure with high regioselectivity and enantioselectivity. nih.gov The resulting chiral hydrocarbon could then be functionalized to introduce the amine group.
A more direct and widely applied method is the diastereoselective alkylation of a chiral enolate. nih.gov Starting with 5-acetylbenzo[d]thiazole, this ketone can be converted into a chiral N-sulfinylimine using (R)- or (S)-tert-butanesulfinamide. The addition of a methyl nucleophile (e.g., from a Grignard reagent) to this imine would proceed with high diastereoselectivity, controlled by the chiral sulfinyl group. wikipedia.org Subsequent removal of the sulfinyl auxiliary under mild acidic conditions would furnish the enantiopure this compound.
A representative synthetic sequence could be:
Preparation of Precursor : Synthesis of 5-(1-oxoethyl)benzo[d]thiazole.
Formation of Chiral Imine : Condensation with (R)-tert-butanesulfinamide to form the N-sulfinylimine.
Diastereoselective Reduction : Reduction of the imine C=N bond using a hydride source like sodium borohydride. The chiral auxiliary directs the hydride attack to one face of the imine, establishing the stereocenter.
Auxiliary Cleavage : Removal of the tert-butanesulfinyl group with an acid (e.g., HCl in methanol) to release the free chiral primary amine.
This approach is highly modular, as the choice of the (R)- or (S)-sulfinamide auxiliary determines which enantiomer of the final product is obtained. yale.edu
Functional Group Interconversions and Derivatization Strategies
Functional group interconversion and derivatization are essential for creating analogues of this compound, which is often necessary for structure-activity relationship (SAR) studies in medicinal chemistry. nih.gov These strategies allow for systematic modification of both the heterocyclic core and the flexible side chain.
The benzothiazole ring is an aromatic system that can undergo various modifications. wikipedia.org The reactivity and regioselectivity of these reactions are influenced by the existing substituents. The propan-1-amine group at the 5-position is an ortho-, para-directing group, although its directing strength can be modulated by protecting the amine functionality.
Common modifications include:
Electrophilic Aromatic Substitution : Reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂ or Cl₂ with a Lewis acid), and sulfonation (using fuming H₂SO₄) can introduce new functional groups onto the benzene portion of the ring system. The position of substitution (e.g., C4, C6, or C7) will depend on the reaction conditions and the directing effects of the existing side chain.
C-H Functionalization : Modern catalytic methods allow for the direct functionalization of C-H bonds. nih.govorganic-chemistry.org For benzothiazoles, the C2 position is often the most reactive site for such transformations, allowing for the introduction of aryl, alkyl, or other groups. acs.org
Modification of Existing Substituents : If the benzothiazole ring already contains other functional groups, these can be interconverted. For example, a nitro group can be reduced to an amino group, a carboxylic acid can be converted to an ester or amide, and a halogen can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form new carbon-carbon or carbon-nitrogen bonds. nih.gov
The primary amine of the propan-1-amine side chain is a versatile functional handle for a wide array of chemical transformations. researchgate.netbath.ac.uk These reactions allow for the synthesis of a large library of derivatives from a common intermediate.
Key derivatization strategies include:
N-Acylation : The reaction of the primary amine with acylating agents such as acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields stable amides. This is one of the most common derivatization reactions in medicinal chemistry. nih.govgoogle.com
N-Alkylation and N-Arylation : The amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones. This process can produce secondary or tertiary amines. N-arylation can be achieved through methods like the Buchwald-Hartwig amination.
N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) in the presence of a base produces sulfonamides.
Urea and Thiourea Formation : Treatment with isocyanates or isothiocyanates provides the corresponding ureas and thioureas, respectively.
The table below summarizes common derivatization reactions for the propan-1-amine side chain.
| Reaction Type | Reagent Example | Functional Group Formed |
| N-Acylation | Acetyl Chloride (CH₃COCl) | Amide |
| N-Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Sulfonamide |
| N-Alkylation (Reductive Amination) | Acetone, NaBH(OAc)₃ | Secondary Amine (Isopropyl) |
| Urea Formation | Phenyl Isocyanate (PhNCO) | Urea |
| Thiourea Formation | Allyl Isothiocyanate | Thiourea |
| Imine Formation | Benzaldehyde | Imine (Schiff Base) |
This interactive table outlines common methods for functionalizing the primary amine side chain.
Comprehensive Analytical Characterization for Structural Elucidation and Purity Assessment of 2 Benzo D Thiazol 5 Yl Propan 1 Amine
Spectroscopic Techniques for Molecular Structure Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of a synthesized compound. Each technique provides unique information about the molecule's atoms, bonds, and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.
¹H NMR: This technique would identify all unique proton environments in the 2-(Benzo[d]thiazol-5-yl)propan-1-amine molecule. The spectrum would be expected to show distinct signals for the aromatic protons on the benzothiazole (B30560) ring, the methine (CH) and methyl (CH₃) protons of the propane (B168953) group, and the methylene (B1212753) (CH₂) and amine (NH₂) protons of the amine group. Chemical shifts, integration values, and splitting patterns (multiplicity) would confirm the connectivity of these protons.
¹³C NMR: This experiment would reveal the number of unique carbon atoms in the molecule, including those in the benzothiazole ring system and the propanamine side chain.
2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish correlations between protons and carbons, confirming the exact bonding arrangement and unequivocally assigning the signals observed in the 1D spectra to specific atoms in the molecule's structure.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to:
N-H stretching: Typically observed as one or two bands in the 3300-3500 cm⁻¹ region, confirming the presence of the primary amine (-NH₂).
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the propanamine side chain would be found just below 3000 cm⁻¹.
C=N and C=C stretching: Absorptions characteristic of the benzothiazole ring system would be visible in the 1500-1650 cm⁻¹ region.
C-N stretching: This would be found in the fingerprint region, typically between 1020-1250 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and structural features of a molecule.
Molecular Ion Peak (M⁺): The mass spectrum would show a molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₂N₂S). High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
Fragmentation Pattern: The molecule would break apart in the mass spectrometer in a predictable way. The resulting fragmentation pattern would provide further structural evidence, likely showing fragments corresponding to the loss of the amine group or cleavage of the propanamine side chain from the benzothiazole ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. The benzothiazole ring system contains a chromophore that would absorb UV light. The spectrum would show one or more absorption maxima (λ_max) characteristic of the π to π* electronic transitions within this aromatic system.
Chromatographic Methods for Purity and Homogeneity Assessment
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for determining the purity of a non-volatile solid compound. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system.
Purity Assessment: A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., specific column, mobile phase composition, and flow rate).
Quantification: The area under the peak is proportional to the concentration of the compound, and purity is typically expressed as a percentage of the total peak area.
Without access to published experimental results for this compound, any further detail would be speculative and would not adhere to the strict requirements for factual, data-based reporting.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique that provides the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a sample. This experimental data is then compared with the theoretically calculated elemental composition based on the proposed molecular formula (C10H12N2S for this compound). A close correlation between the found and calculated values provides strong evidence for the compound's identity and purity. This technique is frequently used in the characterization of newly synthesized benzothiazole derivatives. nih.gov
Theoretical vs. Found Elemental Composition:
| Element | Theoretical % | Found % |
| Carbon (C) | 62.47 | (e.g., 62.41) |
| Hydrogen (H) | 6.29 | (e.g., 6.35) |
| Nitrogen (N) | 14.57 | (e.g., 14.51) |
| Sulfur (S) | 16.68 | (e.g., 16.62) |
The "Found %" values are illustrative and represent acceptable experimental deviations (typically ±0.4%) from the theoretical values, which would confirm the elemental composition.
Advanced Diffraction Techniques for Solid-State Structure Determination (e.g., X-ray Crystallography)
Illustrative Crystallographic Data:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | (e.g., 8.5) |
| b (Å) | (e.g., 12.1) |
| c (Å) | (e.g., 9.8) |
| **β (°) ** | (e.g., 105.2) |
| Volume (Å3) | (e.g., 998.7) |
| Z | 4 |
| R-factor | < 0.05 |
This table presents a hypothetical set of crystallographic parameters that could be obtained for a compound of this nature. The R-factor indicates the goodness of fit between the experimental data and the final structural model.
Computational Chemistry and in Silico Modeling of 2 Benzo D Thiazol 5 Yl Propan 1 Amine and Its Derivatives
Quantum Mechanical (QM) Calculations for Electronic Structure and Properties
Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of molecules. These calculations provide a detailed picture of electron distribution, which governs a molecule's geometry, stability, and reactivity. For benzothiazole (B30560) derivatives, DFT methods like B3LYP are commonly employed to elucidate their electronic structure and properties. mdpi.com
Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For benzothiazole derivatives, this analysis is crucial as the molecule's conformation dictates how it can interact with a biological receptor. Studies on related structures, such as N-(benzo[d]thiazol-2-yl)benzamide derivatives, have shown that the dihedral angles between the benzothiazole ring system and adjacent phenyl rings are key structural parameters. mdpi.com For instance, substitutions on the phenyl ring can induce significant twists, leading to distorted geometries that influence crystal packing and intermolecular interactions. mdpi.com
Conformational analysis explores the different spatial arrangements (conformers) a molecule can adopt and their relative energies. This is particularly important for flexible molecules like 2-(Benzo[d]thiazol-5-yl)propan-1-amine, which has a rotatable propan-1-amine side chain. Understanding the preferred conformations and the energy barriers between them is essential for predicting how the molecule will bind to its target. For similar benzothiazole structures, calculations have established that the benzothiazole ring system itself is typically planar or nearly planar. nih.gov
Table 1: Representative Dihedral Angles in Benzothiazole Derivatives
| Derivative | Dihedral Angle (°) Between Rings | Method |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-m-nitrobenzamide | 17.16 | X-ray Diffraction / DFT |
| N-(benzo[d]thiazol-2-yl)-p-nitrobenzamide | 38.27 | X-ray Diffraction / DFT |
| (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine | 3.80 | X-ray Diffraction |
| 2-[5-(Benzo[d]thiazol-2-yl)thiophen-2-yl]benzo[d]thiazole | 10.39 | X-ray Diffraction |
This table illustrates typical dihedral angles found in related benzothiazole structures, highlighting how molecular conformation is determined and reported in computational and crystallographic studies. Data sourced from mdpi.comnih.govwjarr.com.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive and less stable, as less energy is required to excite an electron from the ground state. mdpi.com In studies of various benzothiazole derivatives, the HOMO is often localized on the electron-rich benzothiazole moiety, while the LUMO's location can be influenced by substituents. mdpi.com This charge transfer character is crucial for the molecule's electronic properties. For example, in a series of substituted 3-phenylbenzo[d]thiazole-2(3H)-imines, the HOMO-LUMO gap was found to be a key predictor of molecular stability and reactivity. mdpi.com
Table 2: Frontier Orbital Energies and Energy Gaps for Benzothiazole Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Benzothiazole Derivative 1 | -6.42 | -1.96 | 4.46 |
| Benzothiazole Derivative 2 | -6.45 | -1.72 | 4.73 |
| 2-SCH3_BTH | -0.2393 | -0.0552 | 0.1841 |
| 2-OH_BTH | -0.2524 | -0.0466 | 0.2058 |
This table presents calculated HOMO-LUMO energies and gaps for representative benzothiazole derivatives, demonstrating how substitutions affect electronic properties. A lower energy gap generally correlates with higher reactivity. Data sourced from mdpi.comtandfonline.com.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the electron density surface. Red regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). Green and yellow areas represent neutral or weakly polarized regions.
For benzothiazole derivatives, MEP analysis helps identify the most reactive sites for intermolecular interactions, such as hydrogen bonding. researchgate.net In (E)-N-(4-propyloxybenzylidene)benzo[d]thiazol-2-amine, the MEP map clearly shows the negative potential concentrated around the nitrogen atom of the imine group, identifying it as a primary site for hydrogen bond acceptance. nih.gov This information is critical for understanding how the molecule might interact with amino acid residues in a protein's active site.
Molecular Dynamics (MD) Simulations for Conformational Landscape and Receptor Interactions
While QM calculations provide static pictures of a molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules and their complexes over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.gov
For benzothiazole derivatives designed as enzyme inhibitors, MD simulations are essential for assessing the stability of the ligand-receptor complex. nih.govbiointerfaceresearch.com By simulating the complex for tens or hundreds of nanoseconds, researchers can monitor key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein. A stable RMSD value over time suggests that the ligand remains securely bound in the active site in a stable conformation. nih.gov Furthermore, MD simulations can elucidate the specific protein-ligand contacts, such as hydrogen bonds and hydrophobic interactions, and how they persist or change during the simulation, providing a more complete picture of the binding event. nih.govresearchgate.net
Virtual Screening and Ligand-Based Design Approaches
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. niscpr.res.in Ligand-based design, a key strategy within this field, utilizes knowledge of known active molecules to design new, potentially more potent ones. nih.gov These approaches are particularly valuable when the 3D structure of the target receptor is unknown.
Pharmacophore modeling is a cornerstone of ligand-based drug design. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For classes of compounds like benzothiazole derivatives that are known to inhibit specific enzymes, such as p56lck kinase, pharmacophore models can be generated from a set of known active inhibitors. researchgate.net One study on benzothiazole-based p56lck inhibitors identified a six-point pharmacophore model (AADHRR) consisting of two hydrogen bond acceptors (A), one hydrogen bond donor (D), one hydrophobic site (H), and two aromatic rings (R). researchgate.net Such a model serves as a 3D query to screen compound databases for new molecules that match these features. The resulting "hits" can then be synthesized and tested, or used as starting points for further optimization, significantly streamlining the drug discovery process. researchgate.netijrti.org This approach allows for the rational design of novel derivatives of this compound with potentially improved biological activity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of unsynthesized analogs, thereby guiding the design of more effective molecules. researchgate.net For benzothiazole derivatives, QSAR studies have been successfully applied to understand their efficacy in various therapeutic areas, including as anticancer, anthelmintic, and antibacterial agents. researchgate.netallsubjectjournal.comresearchgate.net
The general methodology involves calculating a wide range of molecular descriptors—such as electronic, steric, hydrophobic, and topological properties—for a set of benzothiazole derivatives with known biological activities. allsubjectjournal.com Statistical methods like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) are then used to build a mathematical equation that links these descriptors to the observed activity. allsubjectjournal.comimist.ma The predictive power of these models is rigorously evaluated using internal and external validation techniques, such as leave-one-out (LOO) cross-validation. allsubjectjournal.com
For instance, a QSAR study on benzothiazole derivatives as anthelmintic agents revealed a strong correlation between the compounds' molecular properties and their activity. allsubjectjournal.com The resulting model, developed using MLR, demonstrated high predictability with a squared correlation coefficient (r²) of 0.8004 and a cross-validated squared correlation coefficient (Q²) of 0.6597. allsubjectjournal.com Similarly, QSAR models for anticancer benzothiazoles have shown excellent statistical quality and predictive ability, enabling the theoretical design of new compounds with enhanced cytotoxic activity. researchgate.net These studies often highlight the importance of specific descriptors, such as the hydrogen bond donor count, molar refractivity (MR), and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), in determining the biological activity of these compounds. researchgate.netimist.ma
| Model Type | Target Activity | Key Descriptors | Statistical Parameters | Reference |
| MLR | Anthelmintic | Molar Refractivity, LogP, ELUMO | r² = 0.8004, Q² = 0.6597 | allsubjectjournal.com |
| MLR, PLS, ANN | PIN1 Inhibition | MR, LogP, ELUMO, J | r² (MLR) = 0.76, r² (ANN) = 0.98 | imist.ma |
| DFT, MM+ | Anticancer (Cytotoxicity) | Hydrogen Bond Donor Count | r² = 0.883, q² = 0.797 | researchgate.net |
| 3D-QSAR | Antibacterial | Steric and Electrostatic Fields | - | researchgate.net |
Chemoinformatics and Chemical Space Exploration
Chemoinformatics involves the use of computational methods to analyze and organize large datasets of chemical information. For derivatives of this compound, chemoinformatic tools are crucial for exploring their chemical space and predicting their drug-likeness and pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME). ijprajournal.comnih.gov
In silico studies often begin with the calculation of various molecular descriptors and physicochemical parameters using software like Molinspiration and SwissADME. ijprajournal.comnih.gov These parameters include molecular weight, LogP (a measure of lipophilicity), topological polar surface area (TPSA), number of hydrogen bond donors and acceptors, and the number of rotatable bonds. These calculations help assess compliance with established guidelines for drug-likeness, such as Lipinski's "rule of five". nih.gov For example, in silico analysis of novel N-benzo[d]thiazol-2-yl)-2-chloropropanamide derivatives showed that none of the compounds violated this rule, suggesting good potential for oral bioavailability. nih.gov
Furthermore, chemoinformatic platforms like admetSAR are used to predict the ADMET properties of designed compounds. ijprajournal.com This allows researchers to filter out candidates with potentially poor pharmacokinetic profiles or toxicity issues early in the discovery process. researchgate.net The exploration of chemical space for benzothiazole derivatives also involves analyzing their structural diversity and identifying regions of the space that are likely to contain compounds with high biological activity. mdpi.com This can be achieved by studying the distribution of molecular properties and using computational techniques to generate and evaluate virtual libraries of novel derivatives. nih.gov
| Compound Class | Predicted Property | Method/Software | Key Findings | Reference |
| 2-Amino Benzothiazole Derivatives | Physicochemical Parameters | ACD Lab Chemsketch, Molinspiration | Calculation of molecular volume, surface tension, polarizability, molar refractivity. | ijprajournal.com |
| Halogen- and Amidino-Substituted Benzothiazoles | ADMET Properties | In silico tools | Dimers found to be free from teratogenicity, irritation, and sensitivity properties. | researchgate.net |
| Benzothiazole-2-thione Derivatives | Molecular Properties | Molinspiration | Prediction of pharmacokinetic profiles to assess drug-likeness. | researchgate.net |
| N-(benzo[d]thiazol-2-yl)amino)acetamide Derivatives | Pharmacokinetic Profile | Molinspiration | All synthesized compounds adhered to Lipinski's "rule of five". | nih.gov |
Reaction Mechanism Studies and Pathway Prediction
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions and predicting viable synthetic pathways. For the synthesis of this compound and its derivatives, these studies can elucidate transition states, reaction intermediates, and energy barriers, thereby helping to optimize reaction conditions and improve yields. mdpi.com
The most common route for synthesizing the 2-substituted benzothiazole core involves the condensation of 2-aminothiophenol (B119425) with various electrophiles such as aldehydes, ketones, carboxylic acids, or acyl chlorides. mdpi.commdpi.comnih.govmdpi.com Numerous variations of this method exist, employing different catalysts, solvents, and energy sources (e.g., microwave irradiation, visible light) to promote the reaction. mdpi.comnih.govbohrium.com
Computational methods, particularly Density Functional Theory (DFT), can be used to model these reactions. mdpi.comelsevierpure.com For example, DFT calculations can determine the optimized geometry of reactants, intermediates, and products, and map the potential energy surface of the reaction. mdpi.com This allows for the identification of the most likely reaction mechanism. A proposed mechanism for the reaction between 2-aminothiophenol and aldehydes involves the initial formation of an imine or benzothiazoline (B1199338) intermediate, which is then oxidized to the final benzothiazole product. mdpi.com Computational studies can confirm the feasibility of such pathways by calculating the activation energies for each step. Visible light-induced reactions have also been proposed to proceed through a radical mechanism involving diaryldisulfide intermediates. nih.govmdpi.com By predicting the outcomes of different synthetic strategies, computational chemistry aids in the rational design of efficient and environmentally benign synthetic routes. mdpi.comeurekaselect.com
De Novo Design and Generative Models for Novel Derivatives
De novo design refers to the computational creation of novel molecular structures with desired properties, without starting from a known template. peng-lab.orgbenevolent.com In recent years, generative models based on artificial intelligence (AI) and machine learning have emerged as powerful tools for de novo drug design. peng-lab.orgnih.gov These models can learn the underlying patterns from large datasets of existing molecules and then generate new, chemically valid structures. peng-lab.org
For the design of novel derivatives of this compound, generative models such as Recurrent Neural Networks (RNNs), Autoencoders (AEs), and Generative Adversarial Networks (GANs) can be employed. peng-lab.orgnih.gov These models are typically trained on large chemical databases or focused libraries of known bioactive benzothiazoles. researchgate.netnih.gov Once trained, the model can generate vast numbers of novel benzothiazole structures.
These generated molecules can then be filtered and prioritized based on predicted properties, such as high binding affinity to a specific biological target (predicted via molecular docking) or an optimal ADMET profile. nih.govresearchgate.net This approach significantly expands the accessible chemical space and increases the probability of discovering novel lead compounds. peng-lab.org By combining generative models with reinforcement learning, the design process can be further optimized to iteratively generate molecules that are progressively closer to a desired property profile. nih.gov This strategy represents a cutting-edge approach to accelerating the discovery of new therapeutic agents based on the benzothiazole scaffold. nih.gov
Preclinical Research on this compound Remains Undisclosed in Publicly Available Scientific Literature
Despite extensive searches of publicly available scientific literature, detailed preclinical data regarding the in vitro biological activity and mechanistic studies of the specific chemical compound this compound are not available. The user's request for an article focusing solely on this compound, structured around a detailed outline of its biological profiling, could not be fulfilled due to the absence of specific research findings in the public domain.
The requested outline included sections on target identification, high-throughput screening, assay development, and specific cellular, receptor binding, and enzyme inhibition assays for this compound. However, searches for this information did not yield any specific results for this particular molecule.
The broader class of benzothiazole derivatives has been the subject of extensive research, showing a wide range of biological activities. Studies have investigated various benzothiazole-containing compounds for their potential as:
Enzyme inhibitors , targeting enzymes such as c-Jun N-terminal kinase (JNK), carbonic anhydrase, and tyrosinase.
Anticancer agents , with some derivatives showing antiproliferative activity against various cancer cell lines.
Central nervous system agents , with studies exploring their potential as anticonvulsants and ligands for sigma receptors.
While this body of research highlights the potential of the benzothiazole scaffold in drug discovery, the specific biological profile of this compound has not been publicly documented. Information regarding its specific molecular targets, its performance in high-throughput screening campaigns, or its effects in specific biochemical and cellular assays is not present in the available literature. Therefore, a comprehensive and scientifically accurate article adhering to the requested detailed structure cannot be generated at this time.
Biological Activity Profiling and Mechanistic Studies Preclinical in Vitro and in Vivo of 2 Benzo D Thiazol 5 Yl Propan 1 Amine
In Vitro Biological Activity Evaluation
Cellular Assay Systems (e.g., cell lines, primary cells)
Functional Cell-Based Assays
Functional cell-based assays are crucial for determining the biological effects of a compound at the cellular level. For derivatives within the aminobenzothiazole class, a primary area of investigation has been their cytotoxic and anti-proliferative effects against various human cancer cell lines. Assays measuring cell viability and proliferation are fundamental in this initial screening.
Studies on related 2-(aminophenyl)benzothiazoles have demonstrated potent and selective antitumor properties in vitro. researchgate.net For instance, cytocidal activity has been confirmed against human mammary carcinoma cell lines such as ZR-75-1 and T47D. researchgate.netnih.gov The anti-proliferative effects of the broader benzothiazole (B30560) class have also been evaluated against other cancer cell lines, including lung (A549), cervical (HeLa), and breast (MCF-7). nih.gov These assays typically involve treating the cancer cells with the compound and measuring outcomes like the inhibition of cell growth or the induction of cell death over a specific period. The results from such studies help to identify which cancer types may be most sensitive to the compound's effects.
Table 1: Representative Functional Cell-Based Assays for Benzothiazole Derivatives
| Assay Type | Cell Line | Observed Effect |
|---|---|---|
| Cytotoxicity/Anti-proliferative | ZR-75-1 (Breast Carcinoma) | Cytocidal Activity |
| Cytotoxicity/Anti-proliferative | T47D (Breast Carcinoma) | Cytocidal Activity |
| Cytotoxicity/Anti-proliferative | A549 (Lung Cancer) | Moderate to Strong Cytotoxicity |
| Cytotoxicity/Anti-proliferative | HeLa (Cervical Cancer) | Moderate to Strong Cytotoxicity |
Mechanistic Investigation at the Molecular and Cellular Level
Understanding the mechanism of action at a molecular level is essential to developing a compound for therapeutic use. For the benzothiazole scaffold, investigations have focused on specific cellular pathways and interactions with key biological macromolecules.
Pathway analysis for antitumor benzothiazoles has pointed towards the involvement of cytochrome P450 enzymes, specifically CYP1A1. researchgate.net It is understood that these compounds can induce CYP1A1 expression and are subsequently biotransformed into active metabolites that exert the antitumor effect. researchgate.netnih.gov This mechanism suggests that the compound's efficacy could be dependent on the metabolic activity within the tumor cells.
Furthermore, studies on other benzothiazole derivatives have identified the c-Jun N-terminal kinase (JNK) signaling pathway as a potential target. nih.gov JNKs are involved in cellular responses to stress and apoptosis. nih.gov Inhibition of the JNK pathway can prevent the progression of certain diseases. Reporter assays are commonly used to confirm the modulation of such pathways. For example, a luciferase reporter gene linked to a specific pathway-responsive element can be introduced into cells. A change in luciferase activity following treatment with the compound would indicate a direct effect on the pathway .
The active metabolites of antitumor benzothiazoles are believed to form adducts with macromolecules, leading to cellular damage and apoptosis. Molecular docking studies with related benzo[d]thiazol-2-amine derivatives suggest potential interactions with key enzymes involved in cancer progression, such as the Human Epidermal growth factor receptor (HER). nih.gov These studies analyze binding affinities and interaction modes, including hydrogen bonding and hydrophobic interactions. nih.gov
Additionally, investigations have explored the potential for these compounds to interact with DNA. nih.gov Docking simulations are used to predict how the molecule might bind within the DNA groove, which could disrupt DNA replication and transcription, contributing to its cytotoxic effects. nih.gov Another identified mechanism for some derivatives involves targeting the protein-protein interaction between JNK and the scaffold protein JIP-1, which is a novel approach for inhibiting the JNK pathway. nih.gov
Preclinical In Vivo Studies in Animal Models
Following promising in vitro results, preclinical studies in animal models are conducted to evaluate the efficacy of a compound in a living organism.
For evaluating the antitumor potential of benzothiazole derivatives, human tumor xenograft models in immunocompromised mice are the standard. nih.gov In this model, human cancer cells, such as MCF-7 (breast) or IGROV-1 (ovarian), are implanted into mice. researchgate.netnih.gov This allows for the assessment of the compound's effect on human tumor growth in an in vivo environment. The selection of these models is justified by the need to test the hypothesis that the compound can inhibit the proliferation of human cancer cells in a complex biological system. youtube.com
For other potential activities, such as anticonvulsant effects demonstrated by some benzothiazole derivatives, different models are used. nih.gov The maximal electroshock seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test in mice are standard screening models for anticonvulsant activity. nih.gov These models are chosen because they represent different types of seizure activity (generalized tonic-clonic and myoclonic, respectively) and are well-established for predicting clinical efficacy.
In anticancer xenograft studies, the primary endpoint for efficacy is the retardation of tumor growth. researchgate.netnih.gov Animals with established tumors are treated with the compound, and tumor volume is measured regularly over time. A significant reduction in tumor growth in the treated group compared to a control group indicates efficacy. Another important aspect of the study design is the analysis of biomarkers in the tumor tissue post-treatment, such as the expression of CYP1A1, to confirm the proposed mechanism of action. researchgate.netnih.gov
In anticonvulsant studies, the primary endpoint is the prevention of seizures after the animal is challenged with an electric shock (MES) or a chemical convulsant (pentylenetetrazole). nih.gov The study design involves determining the dose of the compound that protects 50% of the animals from the seizure endpoint (the ED50 value). nih.gov
Table 2: Overview of Preclinical In Vivo Models and Endpoints for Benzothiazole Derivatives
| Biological Hypothesis | Animal Model | Study Endpoint |
|---|---|---|
| Antitumor Activity | Human tumor xenografts in mice (e.g., MCF-7, IGROV-1) | Retardation of tumor growth, Biomarker modulation (e.g., CYP1A1 expression) |
| Anticonvulsant Activity | Maximal Electroshock Seizure (MES) test in mice | Prevention of tonic-clonic seizures, ED50 determination |
Pharmacological Effects in Animal Models
Currently, there is a notable lack of publicly available scientific literature detailing the specific pharmacological effects of 2-(Benzo[d]thiazol-5-yl)propan-1-amine in animal models. Extensive searches of scientific databases have not yielded studies that have investigated the in vivo activities of this particular compound. While the broader class of benzothiazole derivatives has been explored for a wide range of pharmacological activities, including antimicrobial, anticancer, and antidiabetic properties, these findings are related to molecules with different substitution patterns and cannot be directly extrapolated to this compound. mdpi.comnih.govmdpi.com
The biological activity of benzothiazole derivatives is highly dependent on the nature and position of their substituents. mdpi.com For instance, derivatives of 2-aminobenzothiazole (B30445) have been investigated for their potential as antidiabetic agents, showing efficacy in rat models of type 2 diabetes. mdpi.com Other studies on halogen- and amidino-substituted benzothiazoles have demonstrated antiproliferative activity against various cancer cell lines. nih.gov However, without specific preclinical studies on this compound, its pharmacological profile in animal models remains uncharacterized.
Investigation of Pharmacokinetic Properties (ADME in animal models)
Similar to the pharmacological data, there is no specific information available in the current scientific literature regarding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. Pharmacokinetic studies are crucial for understanding the disposition of a compound within a biological system and for predicting its efficacy and potential for toxicity.
There are no published studies that have investigated the absorption and distribution of this compound in any animal models. The physicochemical properties of a compound, such as its lipophilicity and ionization state, play a significant role in its absorption and distribution. For other benzothiazole derivatives, these properties have been shown to influence their biological activity. mdpi.com However, without experimental data, the absorption and distribution characteristics of the specific compound remain unknown.
Information on the metabolism and excretion pathways of this compound in animal models is not available in the existing scientific literature. The metabolism of benzothiazole-containing compounds can be complex and species-dependent. For example, the metabolism of the benzothiazole-containing drug Riluzole primarily occurs in the liver via cytochrome P450 enzymes. mdpi.com However, the metabolic fate of this compound has not been determined. Likewise, the routes and rates of its excretion from the body have not been documented.
Structure Activity Relationship Sar and Structure Kinetic Relationship Skr Analysis of 2 Benzo D Thiazol 5 Yl Propan 1 Amine Derivatives
Design of Analogs for SAR Studies
The benzo[d]thiazole ring system is a pivotal element of the scaffold, and its modification can significantly impact biological activity. Systematic alterations often involve the introduction of various substituents at different positions of the fused ring system. For instance, the placement of electron-donating or electron-withdrawing groups can influence the electronic properties of the entire molecule, which in turn can affect its interaction with biological targets.
Table 1: Examples of Systematic Modification of the Benzo[d]thiazole Moiety (Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for 2-(Benzo[d]thiazol-5-yl)propan-1-amine is not extensively available in public literature.)
| Position of Substitution | Type of Substituent | Rationale for Modification |
| 2-position | Small alkyl groups, halogens | To probe steric and electronic effects near the thiazole (B1198619) ring. |
| 4-position | Hydroxyl, methoxy (B1213986) groups | To explore the impact of hydrogen bond donors/acceptors. |
| 6-position | Halogens (F, Cl, Br), nitro group | To investigate the influence of electron-withdrawing groups on activity. |
| 7-position | Methyl, ethyl groups | To assess the effect of lipophilicity and steric bulk. |
The propan-1-amine side chain plays a crucial role in the molecule's interaction with its biological target, often providing a key binding point. Modifications to this chain can affect the compound's affinity and selectivity. Common modifications include altering the length of the alkyl chain, introducing branching, and modifying the amine group.
Table 2: Examples of Systematic Modification of the Propan-1-amine Chain (Note: This table is illustrative and based on general principles of medicinal chemistry, as specific SAR data for this compound is not extensively available in public literature.)
| Modification | Example of Modified Structure | Rationale for Modification |
| Chain Length | 2-(Benzo[d]thiazol-5-yl)ethan-1-amine | To assess the optimal distance between the benzothiazole (B30560) core and the amine group. |
| Branching | 1-(Benzo[d]thiazol-5-yl)propan-2-amine | To introduce steric hindrance and explore chirality effects. |
| Amine Substitution | N-methyl-2-(Benzo[d]thiazol-5-yl)propan-1-amine | To evaluate the impact of primary vs. secondary amines on binding and physicochemical properties. |
The linker connecting the benzothiazole moiety and the amine group, in this case, the propyl chain, can also be a subject of modification. Introducing rigidity, for example, through the incorporation of a cyclopropyl (B3062369) ring, or altering its flexibility can have profound effects on the molecule's conformation and its ability to fit into a binding site. Furthermore, the effects of various substituents on both the aromatic ring and the side chain are systematically studied to build a comprehensive SAR profile.
Correlation of Structural Features with Biological Activity
The data obtained from the biological testing of the synthesized analogs are crucial for establishing a correlation between specific structural features and the observed biological activity. This analysis helps in identifying the pharmacophore and understanding the influence of various physicochemical properties.
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, key pharmacophoric elements would likely include:
The Aromatic System: The benzo[d]thiazole ring, which can engage in π-π stacking or hydrophobic interactions.
The Hydrogen Bond Donor/Acceptor: The nitrogen and sulfur atoms in the thiazole ring and the primary amine group can act as hydrogen bond acceptors and donors, respectively.
The Basic Amine: The propan-1-amine side chain, which is likely to be protonated at physiological pH and can form ionic interactions.
The biological activity of the analogs is quantitatively analyzed to understand the contribution of different substituent properties.
Electronic Effects: The influence of electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -Cl, -NO2) on the benzothiazole ring is assessed. For instance, a preliminary study on a series of benzo[d]thiazole-hydrazones suggested that electron-donating groups tended to increase antibacterial activity, while electron-withdrawing groups favored antifungal activity. nih.gov This highlights how electronic modifications can tune the biological activity profile.
Steric Effects: The size and shape of substituents can impact how a molecule fits into a binding pocket. The introduction of bulky groups can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric hindrance.
Hydrophobic Effects: The lipophilicity of the molecule, often quantified by the partition coefficient (logP), is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Optimizing hydrophobicity is often a key goal in lead optimization to ensure good absorption, distribution, and target engagement.
Table 3: Hypothetical Correlation of Substituent Effects with Biological Activity (Note: This table is illustrative and based on general SAR principles, as specific data for this compound is limited.)
| Substituent Property | Position of Substitution | Observed Effect on Activity | Possible Interpretation |
| Electron-withdrawing | 6-position of benzothiazole | Increased/Decreased | Alters the electron density of the aromatic system, affecting binding affinity. |
| Steric bulk | Propan-1-amine chain | Decreased | Hinders optimal binding to the target protein. |
| Hydrophobicity | Overall molecule | Parabolic relationship | An optimal lipophilicity is required for cell permeability and target engagement. |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov This approach is instrumental in understanding how specific structural features influence a molecule's potency, allowing for the rational design of new compounds with enhanced properties. nih.gov For derivatives of this compound, QSAR models would aim to predict their inhibitory activity against targets like the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govnih.gov
The foundation of any QSAR model is the numerical representation of molecular structures through descriptors. biointerfaceresearch.com These descriptors quantify various aspects of a molecule's physicochemical properties. For benzothiazole derivatives, a wide array of descriptors would be calculated to capture the structural nuances that influence biological activity. researchgate.net The process begins with the generation of a large pool of descriptors, followed by a careful selection process to identify those that are most relevant to the biological activity being modeled, avoiding redundant or irrelevant variables. nih.govresearchgate.net
Commonly used descriptor categories include:
Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic net charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO). researchgate.net
Topological Descriptors: These are derived from the 2D representation of the molecule and describe attributes like molecular size, shape, and the degree of branching.
Physicochemical Descriptors: Properties like hydrophobicity (logP), molar refractivity, and polarizability fall into this category. researchgate.net
3D Descriptors: These descriptors are calculated from the 3D conformation of the molecule and include information about its volume and surface area. A potential drawback is their sensitivity to the accuracy of the predicted ligand conformation, which can be computationally expensive. nih.gov
Fragment-based Descriptors: These represent the presence or count of specific chemical substructures or fragments within the molecules. frontiersin.org
The table below summarizes the types of descriptors often employed in QSAR studies.
Table 1: Common Molecular Descriptors in QSAR Modeling
| Descriptor Category | Examples | Information Encoded |
|---|---|---|
| Electronic | Atomic Charges, Dipole Moment, EHOMO, ELUMO | Electron distribution, reactivity, polar interactions |
| Topological | Connectivity Indices, Shape Indices | Molecular size, branching, and shape |
| Physicochemical | LogP, Polarizability, Molar Refractivity | Hydrophobicity, polarizability, and bulk |
| 3D (Spatial) | Molecular Volume, Surface Area, Steric Parameters | Three-dimensional shape and size |
| Fragment-based | ECFP Fingerprints, Substructure Counts | Presence of specific chemical functional groups |
Model Development and Validation Strategies
Once relevant descriptors are selected, a mathematical model is constructed to correlate them with biological activity. The first critical step is to divide the dataset of known compounds into a training set, used to build the model, and a test set, used to evaluate its predictive power on new, unseen data. biointerfaceresearch.com
Several statistical and machine learning methods are used for model development:
Multiple Linear Regression (MLR): A statistical method used to model the linear relationship between a set of independent variables (descriptors) and a dependent variable (biological activity). researchgate.net
Machine Learning Algorithms: Advanced computational techniques like k-Nearest Neighbors (kNN), Support Vector Machines (SVM), and Random Forests are increasingly used to capture complex, non-linear relationships between structure and activity. nih.govuniroma1.it
Model validation is a critical phase to ensure the developed model is robust, reliable, and not a result of chance correlation. uniroma1.it Key validation strategies include:
Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used on the training set. The model is repeatedly built, leaving out one compound at a time and predicting its activity. The resulting cross-validation coefficient (q²) is a measure of the model's internal robustness. uniroma1.it
External Validation: The model's predictive capability is assessed using the external test set (compounds not used in model development). The predictive R² value indicates how well the model predicts the activity of new compounds. uniroma1.it
Y-Randomization: The biological activity data is randomly shuffled multiple times, and a new QSAR model is built for each shuffled set. This test ensures that the original model's statistical significance is not due to a chance correlation between the descriptors and the activity data. uniroma1.it
Table 2: QSAR Model Development and Validation Workflow
| Step | Description | Key Metrics/Techniques |
|---|---|---|
| 1. Data Splitting | The dataset is divided into a training set for model building and a test set for validation. | Kennard-Stone algorithm, random splitting |
| 2. Model Building | A mathematical equation is generated to link descriptors (independent variables) to biological activity (dependent variable). | Multiple Linear Regression (MLR), Machine Learning (e.g., SVM, kNN) |
| 3. Internal Validation | The robustness of the model is tested using only the training set data. | Leave-one-out cross-validation (q²) |
| 4. External Validation | The model's ability to predict the activity of new compounds is assessed using the test set. | Predictive R² (R²pred) |
| 5. Y-Randomization | The model is checked for chance correlations by randomizing the biological activity data. | Low q² and R² values for randomized models |
Predictive Capabilities and Limitations of QSAR Models
Well-validated QSAR models serve as powerful tools in the early stages of drug discovery. nih.gov Their primary applications include:
Virtual Screening: Rapidly screening large libraries of virtual compounds to identify potential hits with desired activity, thereby prioritizing candidates for synthesis and experimental testing. nih.gov
Lead Optimization: Guiding the modification of lead compounds to enhance their potency and selectivity.
Mechanistic Insights: Providing a better understanding of the structure-activity relationships and identifying key molecular features that govern biological activity. nih.gov
Despite their utility, QSAR models have inherent limitations:
Applicability Domain: A QSAR model can only make reliable predictions for compounds that are structurally similar to those in the training set. Its predictive power decreases for novel chemical scaffolds.
Data Quality: The accuracy of a QSAR model is highly dependent on the quality and consistency of the input biological data. nih.gov
Oversimplification: Models may not capture all the complex biological interactions that determine a compound's activity.
Structure-Kinetic Relationship (SKR) Studies for the Chemical Compound
For a compound like this compound, which likely interacts with monoamine transporters such as the vesicular monoamine transporter 2 (VMAT2), understanding its binding kinetics is crucial. VMAT inhibitors like tetrabenazine (B1681281) and reserpine (B192253) exhibit distinct kinetic profiles that contribute to their pharmacological effects. rupress.orgelifesciences.org
The key kinetic parameters in SKR studies are:
Association Rate Constant (kₒₙ): This measures how quickly a compound binds to its target. A higher kₒₙ value indicates faster binding.
Dissociation Rate Constant (kₒff): This measures the stability of the drug-target complex, indicating how quickly the compound unbinds. A lower kₒff value signifies a longer residence time and a more durable inhibitory effect.
A long residence time (slow kₒff) can lead to a sustained pharmacological effect, which may be advantageous for certain therapeutic applications. For instance, inhibitors that dissociate slowly from their target may have a longer duration of action in vivo, independent of their clearance rate from the body. Analysis of how structural modifications to the benzothiazole core, the propan-1-amine side chain, and substituent groups affect these kinetic rates would be the central goal of an SKR study for this class of compounds.
Table 3: Key Parameters in Structure-Kinetic Relationship (SKR) Analysis
| Parameter | Symbol | Description | Implication for Drug Action |
|---|---|---|---|
| Association Rate | kₒₙ | The rate at which the drug binds to the target. | Influences the speed of onset of the drug's effect. |
| Dissociation Rate | kₒff | The rate at which the drug-target complex falls apart. | Determines the residence time and duration of action. |
Applications and Future Directions in Research on 2 Benzo D Thiazol 5 Yl Propan 1 Amine
Potential as a Chemical Probe for Biological Pathways
The inherent fluorescence of the benzothiazole (B30560) ring system makes its derivatives, including 2-(Benzo[d]thiazol-5-yl)propan-1-amine, attractive candidates for the development of chemical probes. researchgate.netnih.gov These probes can be designed to interact specifically with biological targets, allowing for the visualization and study of complex biological pathways. The introduction of functional groups and specific structures onto the benzothiazole core allows for the construction of fluorescent probes that can detect a variety of analytes, including metal ions, anions, and small molecules, through mechanisms like photoinduced electron transfer and intramolecular charge transfer. researchgate.net
Derivatives of benzothiazole have been successfully developed as fluorescent probes for imaging in living cells. researchgate.net For instance, a novel benzothiazole-based probe was engineered for the highly sensitive and selective imaging of cysteine in both in vitro and in vivo models. researchgate.net Another probe was developed to detect hydrogen peroxide in living cells, showcasing the versatility of this scaffold. nih.gov These examples underscore the potential of this compound to be modified into a specialized chemical probe for elucidating biological functions and dysfunctions at the cellular level.
Organic Synthesis Building Block and Intermediate
The 2-aminobenzothiazole (B30445) structure is a privileged scaffold in medicinal chemistry, serving as a crucial starting material for the synthesis of a diverse range of biologically active molecules. ijprajournal.comuokerbala.edu.iq The synthesis of various benzothiazole derivatives is a topic of considerable interest due to their significant biological activities. mdpi.com The most common method for creating the benzothiazole core involves the condensation of 2-aminobenzenethiol with various carbonyl-containing compounds. mdpi.comnih.gov
The amine group in this compound provides a reactive site for further chemical modifications, allowing it to serve as a versatile building block. For example, it can be reacted with various electrophiles to create a library of new compounds with potentially enhanced or novel biological activities. This adaptability makes it a valuable intermediate for creating more complex molecules for drug discovery and other applications. nih.govmdpi.com
Advanced Materials Science Applications (e.g., photophysical studies)
Benzothiazole derivatives are known for their unique electro-optical properties and strong luminescence, making them highly valuable in materials science. nih.gov These compounds have been investigated for their applications as fluorescent markers, in organic light-emitting diodes (OLEDs), and as non-linear optical materials. mdpi.comnih.gov The photophysical properties of these molecules, such as their fluorescence quantum yields and Stokes shifts, can be tuned by modifying the substituents on the benzothiazole ring. mdpi.com
The incorporation of a photophysically active core, like the benzothiazole moiety in this compound, into larger molecular frameworks can lead to materials with remarkable properties. mdpi.com Research into the photophysical characteristics of benzothiazole derivatives is ongoing, with a focus on understanding processes like excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), which can be harnessed for various applications, including sensors and imaging agents. nih.govresearchgate.net
Integration of Computational and Experimental Approaches in Research
The synergy between computational and experimental methods is proving to be a powerful strategy in the study of benzothiazole derivatives. nih.gov In silico techniques, such as molecular docking and density functional theory (DFT) calculations, are increasingly used to predict the biological activities and physicochemical properties of these compounds before their synthesis. ijprajournal.commdpi.com This approach saves time and resources by prioritizing the most promising candidates for further experimental investigation.
Studies on benzothiazole-isothiourea derivatives, for example, have utilized docking simulations to evaluate their potential as inhibitors for targets in Alzheimer's disease. nih.govresearchgate.net These in silico predictions were then validated through in vitro experiments. nih.govresearchgate.net Similarly, computational studies have been used to analyze the conformational, thermodynamic, and spectroscopic features of benzothiazole derivatives. mdpi.com The application of these integrated approaches to this compound could accelerate the discovery of its potential therapeutic applications and guide the design of new, more potent derivatives. researchgate.net
| Computational Technique | Application in Benzothiazole Research | Potential for this compound |
|---|---|---|
| Molecular Docking | Predicting binding affinity to biological targets (e.g., enzymes, DNA). nih.govnih.gov | Identifying potential protein targets and predicting binding modes. |
| DFT Calculations | Analyzing electronic structure, reactivity, and spectroscopic properties. mdpi.com | Understanding its chemical reactivity and photophysical properties. |
| Pharmacokinetic Predictions | Assessing drug-like properties (in silico ADMET). researchgate.netnih.gov | Evaluating its potential as a drug candidate. |
Unexplored Biological Targets and Therapeutic Areas
The benzothiazole nucleus is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial effects. jchemrev.comfrontiersin.org While much research has focused on well-established targets, there remains a vast landscape of unexplored biological pathways and therapeutic areas where this compound and its derivatives could have a significant impact.
The development of multitargeted-directed ligands (MTDLs) is an emerging strategy for treating complex, multifactorial diseases like Alzheimer's. nih.gov Benzothiazole derivatives have shown promise as MTDLs, simultaneously interacting with multiple biological targets. nih.gov Future research could focus on exploring the potential of this compound to modulate novel or underexplored targets in neurodegenerative diseases, various types of cancer, and infectious diseases. nih.govresearchgate.net The broad biological activity of the benzothiazole scaffold suggests that a systematic screening of this compound against a wide range of biological targets could unveil novel therapeutic opportunities. jchemrev.com
Development of Green Chemistry Approaches for Synthesis
Traditional methods for synthesizing benzothiazole derivatives often rely on hazardous reagents and harsh reaction conditions. bohrium.com In line with the growing emphasis on sustainable chemistry, there is a significant research effort dedicated to developing greener synthetic routes for these valuable compounds. airo.co.innih.gov These green approaches aim to reduce waste, minimize energy consumption, and utilize safer, renewable resources. airo.co.in
Several green chemistry strategies have been successfully applied to the synthesis of benzothiazoles, including the use of water as a solvent, microwave-assisted reactions, and the use of reusable catalysts. bepls.com For instance, an efficient and environmentally friendly protocol for benzothiazole synthesis involves the condensation of 2-aminobenzenethiol with aldehydes using catalysts like ammonium (B1175870) acetate (B1210297) under ultrasound irradiation. bohrium.com The development and application of such green methodologies for the synthesis of this compound and its derivatives will be crucial for making the research and production of these compounds more environmentally sustainable. researchgate.net
| Green Chemistry Approach | Description | Relevance to Benzothiazole Synthesis |
|---|---|---|
| Use of Green Solvents | Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol. airo.co.in | Reduces pollution and health risks associated with volatile organic compounds. |
| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate reaction rates and reduce energy consumption. airo.co.in | Leads to shorter reaction times and often higher yields. mdpi.com |
| Reusable Catalysts | Employing catalysts that can be easily recovered and reused for multiple reaction cycles. nih.gov | Improves the economic and environmental efficiency of the synthesis. bohrium.com |
| Solvent-Free Reactions | Conducting reactions by directly mixing and heating reactants without a solvent. airo.co.in | Eliminates solvent waste and simplifies product purification. researchgate.net |
Advanced Analytical Methodologies for Compound Characterization and Monitoring
As the research into this compound and its derivatives expands, the need for advanced analytical techniques for their characterization and monitoring becomes increasingly important. Techniques such as liquid chromatography (LC) and gas chromatography (GC) coupled with mass spectrometry (MS) are essential for the accurate identification and quantification of these compounds in various matrices. researchgate.net
High-resolution mass spectrometry, for example, has been used for the determination of benzothiazole derivatives in complex samples like marketed fish. nih.gov Solid-phase extraction (SPE) is a commonly used technique for the extraction and pre-concentration of these compounds from environmental and biological samples. researchgate.net The development of novel and more efficient analytical methods, such as double-vortex-ultrasonic assisted matrix solid-phase dispersion, will be crucial for monitoring the environmental fate of these compounds and for pharmacokinetic studies in biological systems. nih.gov
Q & A
Q. What are the recommended synthetic routes for 2-(Benzo[d]thiazol-5-yl)propan-1-amine in laboratory settings?
The compound can be synthesized via coupling reactions involving benzothiazole precursors. For example, aryl isothiocyanates can react with amine-containing intermediates under reflux in anhydrous DMF, followed by crystallization (e.g., ethanol) for purification. Reaction progress is typically monitored by TLC . The Mitsunobu procedure, involving propargyl ether intermediates, may also be adapted for introducing substituents to the benzothiazole core .
Q. How should researchers characterize the purity and structural identity of this compound?
Characterization involves spectroscopic methods:
- NMR (1H/13C) to confirm proton environments and carbon backbone.
- IR spectroscopy to identify functional groups (e.g., amine stretches near 3300 cm⁻¹).
- Mass spectrometry for molecular ion confirmation.
- Melting point analysis to assess purity (e.g., sharp melting range) .
Q. What safety protocols are critical when handling this compound?
The compound may pose skin/eye irritation risks. Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Waste should be segregated and disposed via certified hazardous waste services .
Advanced Research Questions
Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
Use the SHELX suite (SHELXL/SHELXS) for high-resolution refinement. For example, SHELXL enables anisotropic displacement parameter optimization and twinning correction, critical for resolving overlapping electron density in benzothiazole derivatives . Data collection should prioritize high-resolution (≤1.0 Å) to minimize noise .
Q. What strategies address contradictions in biological activity data for benzothiazole-amine derivatives?
Bioassay inconsistencies may arise from tautomerism or solubility. To mitigate:
- Perform pH-dependent solubility profiling (e.g., shake-flask method).
- Use HPLC-MS to confirm compound stability under assay conditions.
- Compare activity across cell lines (e.g., cancer vs. non-cancer) to isolate target effects .
Q. How can structure-activity relationships (SARs) be optimized for this compound in kinase inhibition studies?
- Bioisosteric replacement : Substitute the amine group with triazoles or oxadiazoles to enhance binding affinity (e.g., triazole derivatives showed improved CpIMPDH inhibition ).
- Molecular docking : Use software like AutoDock Vina to predict interactions with kinase active sites (e.g., RIP3 kinase inhibition by GSK-843 analogs ).
- In vitro/in vivo correlation : Validate hits in murine models with pharmacokinetic profiling .
Q. What analytical methods resolve tautomeric equilibria in benzothiazole-amine systems?
- Dynamic NMR : Monitor proton shifts at variable temperatures to detect tautomeric interconversion.
- X-ray crystallography : Capture static tautomeric states (e.g., SHELXD for phase determination ).
- DFT calculations : Compare experimental and computed spectra to identify dominant tautomers .
Methodological Notes
- Synthetic Optimization : For scale-up, replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
- Crystallography : Collect data at low temperature (100 K) to reduce thermal motion artifacts .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase assays) and validate via dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
